molecular formula C11H10O4 B1276283 3-Acetoxycinnamic acid CAS No. 20375-42-2

3-Acetoxycinnamic acid

Cat. No. B1276283
CAS RN: 20375-42-2
M. Wt: 206.19 g/mol
InChI Key: LSZKRNUEKNCZIE-AATRIKPKSA-N
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Description

3-Acetoxycinnamic acid is a chemical compound with the linear formula C11H10O4 . It has a molecular weight of 206.2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of 3-Acetoxycinnamic acid involves the use of 3-Hydroxycinnamic acid and Acetic anhydride . The process includes re-crystallization, dissolving the crude crystals in acetic acid, and then using toluene for concentration and dilution . The product is then filtered to obtain a purified crystal .


Molecular Structure Analysis

3-Acetoxycinnamic acid contains a total of 25 bonds; 15 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic ester, and 1 hydroxyl group .

Scientific Research Applications

Antioxidant and Cardio-Protective Properties

Research has shown that compounds like caffeic acid, which is structurally related to 3-acetoxycinnamic acid, have natural antioxidant and cardio-protective properties. A study demonstrated that caffeic acid significantly reduced systolic blood pressure and heart rate, indicating potential benefits for cardiovascular health. This compound was also found to improve nitric oxide bioavailability and reduce oxidative stress markers, contributing to its cardio-protective effects (Agunloye et al., 2019).

Reaction with Other Compounds

3-Acetoxycinnamic acid has been studied for its reaction with various other compounds. For example, the reaction of hydroxybenzaldehydes with phenylacetic acid, in the presence of certain catalysts, leads to the formation of isomers of acetoxycinnamic acids. These chemical reactions are significant in understanding the synthesis and transformation of hydroxycinnamic acid derivatives (Karube & Onoda, 1973).

Maillard Reaction Products

In food chemistry, the role of hydroxycinnamic acids like ferulic acid in Maillard reaction products has been explored. These compounds react with Maillard intermediates during baking processes, leading to the formation of specific reaction products. Such interactions are significant for understanding the flavor, color, and nutritional aspects of baked goods (Jiang et al., 2009).

Soil Chemistry and Plant Interactions

Studies have investigated the role of hydroxycinnamic acids like ferulic acid in soil chemistry and plant interactions. These compounds, found in both plants and soils, are thought to be involved in allelopathic interactions and affect the concentrations of allelochemicals in soil, which is crucial for understanding plant-soil interactions and nutrient cycling (Dalton, 1989).

Herbicide Action Mimicry

Hydroxycinnamic acids have been shown to mimic the action of certain herbicides. Exogenously supplied ferulic and p-coumaric acids in plants lead to internal accumulation and physiological effects similar to those induced by herbicides that inhibit acetolactate synthase. This suggests a significant role for these compounds in plant physiology and potential applications in agriculture (Orcaray et al., 2011).

Quantification in Food and Biological Systems

Ferulic acid, a hydroxycinnamic acid derivative, has been extensively studied for its quantification in various systems. Its high antioxidant properties have applications in the food industry and health sectors. Understanding the quantification methodologies is crucial for its extraction and application in different domains (Barberousse et al., 2008).

Neuroprotective Activity

Research has explored the neuroprotective activity of hydroxycinnamic derivatives, including ferulic and caffeic acids. These compounds are designed to cross the blood-brain barrier and display neuroprotective activity within the central nervous system. Such studies are significant for developing new treatments for neurodegenerative disorders (Silva et al., 2015).

properties

IUPAC Name

(E)-3-(3-acetyloxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-8(12)15-10-4-2-3-9(7-10)5-6-11(13)14/h2-7H,1H3,(H,13,14)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZKRNUEKNCZIE-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=CC(=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetoxycinnamic acid

CAS RN

20375-42-2
Record name 3-Acetoxycinnamic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC164923
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164923
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Record name 3-ACETOXYCINNAMIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
L Legoabe, J Kruger, A Petzer, JJ Bergh… - European journal of …, 2011 - Elsevier
A series of anilide derivatives were synthesized and evaluated as inhibitors of recombinant human monoamine oxidase (MAO) A and B. The most potent inhibitors among the …
Number of citations: 39 www.sciencedirect.com
K Takada, K Yasaki, S Rawat, K Okeyoshi… - … Applied Materials & …, 2021 - ACS Publications
Cinnamate-based polyesters were synthesized, including poly(4-hydroxycinnamic acid), poly(4-hydroxy-3-methoxycinnamic acid), poly(3-hydroxycinnamic acid) (P3HCA), and …
Number of citations: 5 pubs.acs.org
DY Sun, C Cheng, K Moschke, J Huang, WS Fang - Molecules, 2019 - mdpi.com
… -hydroxy-4-oxo-4H-chromen-7-yl)oxy)ethyl 3-(3-acetoxyphenyl)acrylate (28c): Compound 28c (48 mg, 35.2%) was synthesized from 27 (100 mg, 0.2 mmol) and 3-acetoxycinnamic acid (…
Number of citations: 6 www.mdpi.com
S Iwano, R Obata, C Miura, M Kiyama, K Hama… - Tetrahedron, 2013 - Elsevier
… The residue was purified by silica gel column chromatography (Hex/EtOAc=2:1) to yield 3-acetoxycinnamic acid (10d) (1.28 g, 71%) as colorless needles. Mp 140–142 C; 1 H NMR (270 …
Number of citations: 128 www.sciencedirect.com

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